molecular formula C6H5BrOS B1661050 3-Bromo-2-sulfanylphenol CAS No. 87474-08-6

3-Bromo-2-sulfanylphenol

Cat. No.: B1661050
CAS No.: 87474-08-6
M. Wt: 205.07 g/mol
InChI Key: OWBBRFRBGPBRJC-UHFFFAOYSA-N
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Description

3-Bromo-2-sulfanylphenol is an aromatic compound characterized by the presence of a bromine atom and a sulfanyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-sulfanylphenol typically involves the bromination of 2-sulfanylphenol. This reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or carbon tetrachloride, under controlled temperature conditions to ensure selective bromination at the desired position on the phenol ring .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of bromine, reaction time, and temperature. Continuous flow reactors may be employed to enhance the efficiency and yield of the process .

Mechanism of Action

The mechanism of action of 3-Bromo-2-sulfanylphenol involves its interaction with various molecular targets. The bromine atom and sulfanyl group contribute to its reactivity, allowing it to participate in electrophilic and nucleophilic reactions. These interactions can modulate biological pathways, leading to its observed effects .

Comparison with Similar Compounds

  • 2-Bromo-4-sulfanylphenol
  • 4-Bromo-2-sulfanylphenol
  • 3-Chloro-2-sulfanylphenol

Comparison: 3-Bromo-2-sulfanylphenol is unique due to the specific positioning of the bromine and sulfanyl groups, which influence its reactivity and properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities .

Properties

IUPAC Name

3-bromo-2-sulfanylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrOS/c7-4-2-1-3-5(8)6(4)9/h1-3,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBBRFRBGPBRJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)S)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00602886
Record name 3-Bromo-2-sulfanylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00602886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87474-08-6
Record name 3-Bromo-2-sulfanylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00602886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-2-sulfanylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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